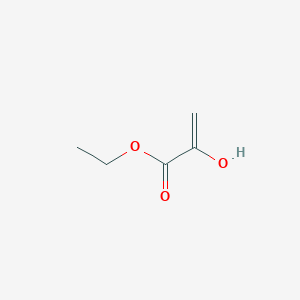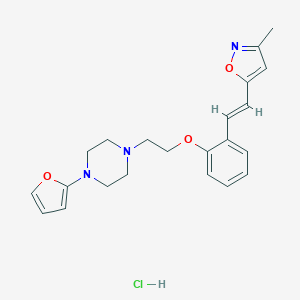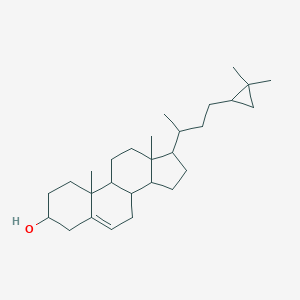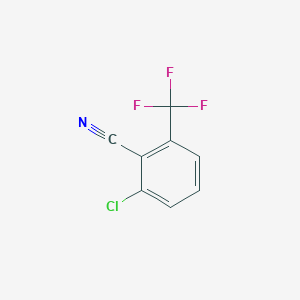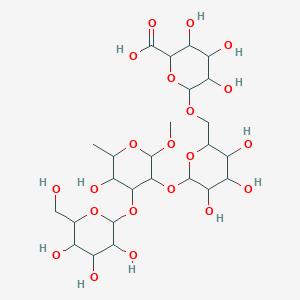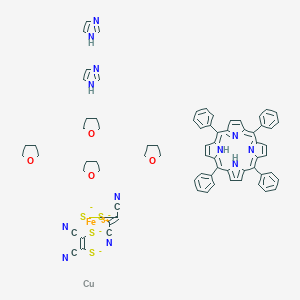
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Cu(DADIM)(Im)Fe(Ox)(TPP), and it is a synthetic model of the active site of cytochrome c oxidase. The compound has a porphyrin ring that acts as a redox-active ligand, and it can be used in various applications, including catalysis, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of Cu(DADIM)(Im)Fe(Ox)(TPP) involves the transfer of electrons between the metal ion and the ligands. The porphyrin ring acts as a redox-active ligand, and it can accept or donate electrons. This property allows Cu(DADIM)(Im)Fe(Ox)(TPP) to catalyze various oxidation reactions.
Efectos Bioquímicos Y Fisiológicos
Cu(DADIM)(Im)Fe(Ox)(TPP) has been shown to have potential as a therapeutic agent. It has been studied for its ability to inhibit the growth of cancer cells and to treat neurodegenerative diseases. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cu(DADIM)(Im)Fe(Ox)(TPP) in lab experiments is its unique properties. The compound can be used as a catalyst for various reactions, and it has potential therapeutic applications. However, one of the limitations of using Cu(DADIM)(Im)Fe(Ox)(TPP) is its high cost and complexity of synthesis.
Direcciones Futuras
There are several future directions for research on Cu(DADIM)(Im)Fe(Ox)(TPP). One direction is to further study its catalytic properties and develop new applications for the compound. Another direction is to investigate its potential as a therapeutic agent and to develop new drugs based on its structure. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing Cu(DADIM)(Im)Fe(Ox)(TPP).
Métodos De Síntesis
The synthesis of Cu(DADIM)(Im)Fe(Ox)(TPP) involves several steps. First, the porphyrin ring is synthesized by reacting pyrrole with an aldehyde. The resulting porphyrin is then reacted with a metal ion, such as iron(III), to form the metalloporphyrin. The ligands, including 1,2-dicyanoethene-1,2-dithiolate, 1H-imidazole, and oxolane, are then added to the metalloporphyrin to form the final complex compound.
Aplicaciones Científicas De Investigación
Cu(DADIM)(Im)Fe(Ox)(TPP) has been extensively studied for its catalytic properties. It has been shown to catalyze the oxidation of various substrates, including alcohols, alkenes, and sulfides. The compound has also been used in biochemistry research to study the mechanism of action of cytochrome c oxidase. Additionally, Cu(DADIM)(Im)Fe(Ox)(TPP) has been used in material science research to develop new materials with unique properties.
Propiedades
Número CAS |
127203-07-0 |
|---|---|
Nombre del producto |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
Fórmula molecular |
C74H70CuFeN12O4S4- |
Peso molecular |
1439.1 g/mol |
Nombre IUPAC |
copper;1,2-dicyanoethene-1,2-dithiolate;1H-imidazole;iron(3+);oxolane;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.2C4H2N2S2.4C4H8O.2C3H4N2.Cu.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*5-1-3(7)4(8)2-6;4*1-2-4-5-3-1;2*1-2-5-3-4-1;;/h1-28,45-46H;2*7-8H;4*1-4H2;2*1-3H,(H,4,5);;/q;;;;;;;;;;+3/p-4 |
Clave InChI |
YEMSKLZPNJJUEO-KOLJXMRRSA-J |
SMILES isomérico |
C1COCC1.C1COCC1.C1COCC1.C1COCC1.C1=CC=C(C=C1)C2=C3NC(=C(C4=CC=C(N4)C(=C5N=C(C(=C6N=C2C=C6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)C9=CC=CC=C9)C=C3.C1=CN=CN1.C1=CN=CN1.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Fe+3].[Cu] |
SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
SMILES canónico |
C1CCOC1.C1CCOC1.C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.C1=CN=CN1.C1=CN=CN1.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Fe+3].[Cu] |
Sinónimos |
bis(imidazole)(5,10,15,20-tetraphenylporphinato)iron(III) bis(1,2-dicyanoethylenedithiolato)cuprate(III) tetrakis(tetrahydrofuran) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



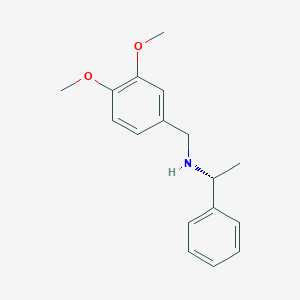
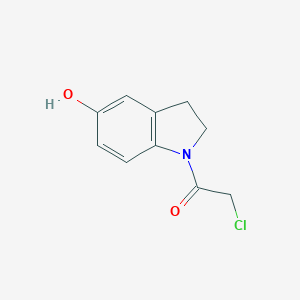
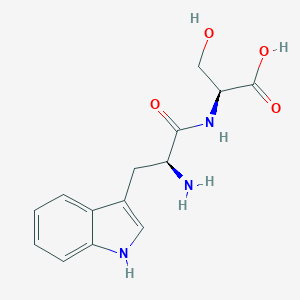
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
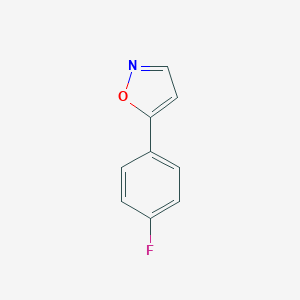
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
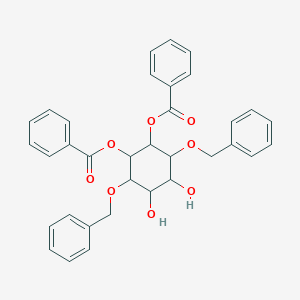
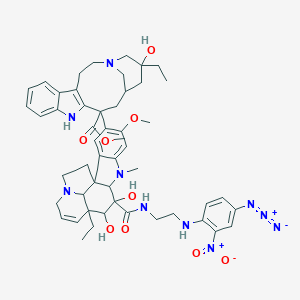
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
